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Compound Name:
4,8-Dichloro-6-nitroquinoline-3-

carbonitrile

Cat. No.: B1369554 Get Quote

Dichloro-nitroquinoline compounds represent a class of heterocyclic molecules built upon a

quinoline core, distinguished by the presence of two chlorine atoms and a nitro group. This

specific arrangement of substituents bestows upon the scaffold a unique chemical reactivity

profile, making it an exceptionally valuable building block in the realm of organic synthesis and

medicinal chemistry.[1] The high reactivity of the chlorine atoms, particularly their susceptibility

to nucleophilic substitution, allows for the facile introduction of a diverse array of functional

groups.[1] This versatility has positioned dichloro-nitroquinolines as pivotal intermediates in the

synthesis of more complex, biologically active molecules. While direct therapeutic applications

of the parent dichloro-nitroquinoline compounds are not extensively documented, their

derivatives have been investigated for a wide spectrum of pharmacological activities, most

notably in the field of oncology.[1][2][3] This guide provides a comprehensive overview of the

synthesis, chemical behavior, and biological significance of dichloro-nitroquinoline compounds,

with a focus on their application in drug discovery and development.

Core Synthesis Strategies
The construction of the dichloro-nitroquinoline framework can be achieved through several

synthetic pathways, ranging from classical multi-step procedures to more modern, efficient

methodologies.

Classical Two-Step Synthesis
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A well-established and frequently employed method involves a two-step sequence starting from

a quinoline-2,4-diol derivative.[1]

Nitration: The initial step is the nitration of the quinoline-2,4-diol. This electrophilic

substitution reaction introduces a nitro group, typically at the C3 position, to yield a 3-

nitroquinoline-2,4-diol.

Chlorination: The subsequent and crucial step is the conversion of the hydroxyl groups into

chloro groups. This transformation is accomplished using a potent chlorinating agent, such

as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] This step transforms the

relatively inert hydroxyls into highly reactive chloro groups, yielding the target dichloro-

nitroquinoline.[1]

Detailed Experimental Protocol: Synthesis of 2,4-
Dichloro-3-nitroquinoline
The following protocol details the chlorination step, a critical transformation in the synthesis of

this key intermediate.

Materials:

3-nitroquinoline-2,4-diol (1 g, 4.85 mmol)

Phosphorus oxychloride (POCl₃) (a sufficient quantity to act as both reagent and solvent)

N,N-dimethylaniline (0.19 mL, catalytic amount)

Ice water

20 mL round-bottomed flask with a condenser

Stirring apparatus

Filtration apparatus

Procedure:

To a 20 mL round-bottomed flask, add 3-nitroquinoline-2,4-diol (1 g, 4.85 mmol).
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Carefully add an appropriate amount of phosphorus oxychloride, followed by N,N-

dimethylaniline (0.19 mL).

Heat the reaction mixture to 90 °C and stir for 2 hours under a condenser.

After the reaction is complete, cool the mixture to room temperature.

Slowly and cautiously pour the reaction solution into a beaker containing ice water to quench

the excess POCl₃.

Continue stirring the resulting slurry in the ice water bath for 30 minutes to ensure complete

precipitation of the product.

Collect the solid precipitate by vacuum filtration.

Dry the collected solid under vacuum overnight to obtain the final product, 2,4-dichloro-3-

nitroquinoline.[3]

Modern Synthetic Approaches
To enhance efficiency and align with the principles of green chemistry, microwave-assisted

synthesis has emerged as a powerful alternative for derivatizing the dichloro-nitroquinoline

core. This technique has been successfully applied for the regioselective nucleophilic

substitution of the C4-chlorine with various amines, often using water as a solvent, which

significantly reduces reaction times and environmental impact.[1]
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General Synthetic Pathway

Quinoline-2,4-diol
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2,4-Dichloro-3-nitroquinoline

Chlorination (e.g., POCl₃)
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Caption: A generalized two-step classical synthesis of 2,4-dichloro-3-nitroquinoline.

Chemical Properties and Reactivity
The synthetic utility of dichloro-nitroquinoline compounds is rooted in their distinct chemical

properties and reactivity, primarily governed by the two chlorine substituents.

Physicochemical Characteristics
Dichloro-nitroquinoline compounds are typically crystalline solids. For example, 2,4-dichloro-3-

nitroquinoline has the molecular formula C₉H₄Cl₂N₂O₂ and a molecular weight of approximately

243.05 g/mol .[4][5] While detailed crystallographic data for every derivative is not always

available, techniques like X-ray crystallography are invaluable for determining the precise

molecular geometry, bond lengths, and angles, which are critical for understanding structure-
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activity relationships.[1] Thermoanalytical methods such as Differential Scanning Calorimetry

(DSC) are also employed to study the thermal stability and transitions of these compounds,

providing crucial information for safe handling and reaction optimization.[1]

Property
Value (for 2,4-Dichloro-3-
nitroquinoline)

Reference

CAS Number 132521-66-5 [4]

Molecular Formula C₉H₄Cl₂N₂O₂ [1][4][5]

Molecular Weight 243.05 g/mol [4]

Appearance Solid [3]

Melting Point 102 °C [5]

Reactivity and Regioselectivity
The key to the synthetic versatility of dichloro-nitroquinolines lies in the reactivity of the chlorine

atoms at the C2 and C4 positions towards nucleophilic aromatic substitution (SₙAr).[1]

Differential Reactivity: The chlorine atom at the C4 position is significantly more reactive than

the one at the C2 position. This regioselectivity is attributed to the electronic influence of the

quinoline nitrogen, which more effectively stabilizes the Meisenheimer intermediate formed

during nucleophilic attack at C4.

Regioselective Substitution: This differential reactivity allows for controlled, stepwise

functionalization. By carefully selecting reaction conditions, a nucleophile can be directed to

selectively replace the C4-chlorine, leaving the C2-chlorine intact for a subsequent, different

substitution reaction.[1]

Sequential Disubstitution: This powerful strategy enables the synthesis of a vast library of

2,4-disubstituted-3-nitroquinoline derivatives with two distinct functional groups, which is a

cornerstone for building molecular diversity in drug discovery programs.[1]
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Nucleophilic Substitution Reactivity

2,4-Dichloro-3-nitroquinoline

4-Substituted-2-chloro-3-nitroquinoline

Nucleophile 1 (Nu1⁻)
(Regioselective at C4)

2,4-Disubstituted-3-nitroquinoline

Nucleophile 2 (Nu2⁻)
(Substitution at C2)

Click to download full resolution via product page

Caption: Stepwise nucleophilic substitution of 2,4-dichloro-3-nitroquinoline.

Biological Activities and Therapeutic Potential
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of

numerous therapeutic agents. The addition of dichloro and nitro functionalities serves as a

launchpad for creating derivatives with potent biological activities, particularly in oncology.

Anticancer Activity
A significant body of research has focused on the anticancer properties of dichloro-

nitroquinoline derivatives.[2][6] Novel series of compounds, such as 4-aryl(alkyl)amino-3-
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nitroquinolines and acylhydrazones derived from 4-chloro-8-nitro-1,2-dihydroquinoline, have

demonstrated promising cytotoxic effects against various human cancer cell lines.[1][6][7]

Compound Cell Line IC₅₀ (µM) Reference

Acylhydrazone

Derivative 7

HeLa (Cervical

Cancer)
18.8 [6][7]

Derivative 3c A549 (Lung Cancer) 15.3 ± 0.7 [6]

Derivative 3a A549 (Lung Cancer) 15.8 ± 0.1 [6]

Derivative 11c A549 (Lung Cancer) 17.1 ± 0.2 [6]

Mechanism of Action in Cancer
The anticancer effects of these compounds are believed to be multifactorial, involving the

modulation of several key cellular pathways.[8]

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or

apoptosis. Studies have shown that potent derivatives can trigger apoptotic pathways in

cancer cells, leading to their elimination.[6][7][8] For instance, a lead acylhydrazone

compound was found to induce apoptosis in HeLa cells at its IC₅₀ concentration.[6][7]

Generation of Reactive Oxygen Species (ROS): Drawing parallels from structurally related

compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline), it is hypothesized that nitroquinoline

derivatives can increase intracellular levels of reactive oxygen species (ROS).[8][9] This

elevation in ROS induces significant oxidative stress, which damages cellular components

and ultimately triggers cell death pathways.[8][9]

Cell Cycle Arrest: In addition to apoptosis, these compounds can interfere with the normal

progression of the cell cycle, halting cell division and proliferation.[8]
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Proposed Anticancer Mechanisms
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Caption: Proposed mechanisms of anticancer action for dichloro-nitroquinoline derivatives.

Structure-Activity Relationship (SAR)
Understanding the relationship between a molecule's structure and its biological activity is

fundamental to rational drug design. For dichloro-nitroquinoline derivatives, SAR studies

provide crucial insights:

Substitution at C4: The nature of the substituent introduced at the C4 position is a major

determinant of anticancer potency. The introduction of various substituted anilines at this

position has proven to be a particularly effective strategy.[1]

Substitution Pattern on Appended Rings: For 4-anilinoquinoline derivatives, the substitution

pattern on the aniline ring itself significantly modulates antitumor activity.[1]

Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) studies are

increasingly used to build computational models that can predict the biological activity of

novel derivatives, helping to prioritize which compounds to synthesize and test.[1]

Conclusion and Future Directions
Dichloro-nitroquinoline compounds are powerful and versatile intermediates in synthetic and

medicinal chemistry. Their well-defined reactivity, particularly the regioselective substitution at

the C4 position, provides a reliable platform for generating diverse molecular libraries. The

derivatives of this scaffold have demonstrated significant therapeutic potential, especially as

anticancer agents that act through mechanisms like apoptosis induction and oxidative stress.
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Future research will likely focus on several key areas:

Synthesis of Novel Analogues: The development of new synthetic methodologies to further

expand the chemical space around the dichloro-nitroquinoline core.

Optimization of Biological Activity: The use of SAR and computational modeling to design

and synthesize next-generation derivatives with enhanced potency and selectivity against

specific cancer targets.

In-depth Mechanistic Studies: A more profound elucidation of the specific molecular targets

and signaling pathways modulated by these compounds to better understand their

mechanism of action and to identify potential biomarkers for patient stratification.

The continued exploration of this privileged scaffold holds great promise for the discovery of

novel and effective therapeutic agents to address unmet medical needs.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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